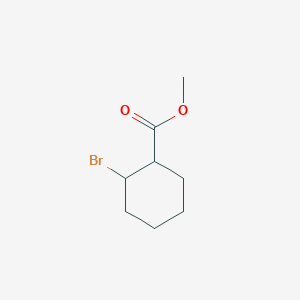

Methyl 2-bromocyclohexanecarboxylate

Description

Properties

Molecular Formula |

C8H13BrO2 |

|---|---|

Molecular Weight |

221.09 g/mol |

IUPAC Name |

methyl 2-bromocyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5H2,1H3 |

InChI Key |

YELQVABYWILRBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCC1Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Methyl 2-bromocyclohexanecarboxylate serves as a versatile building block in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of new carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules.

2. Medicinal Chemistry:

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance, studies have shown that certain analogs possess analgesic properties, making them candidates for pain management therapies . The compound's ability to act as an intermediate in the synthesis of bioactive molecules enhances its relevance in drug discovery.

3. Case Studies and Experimental Research:

Several case studies have been conducted to evaluate the efficacy of compounds derived from this compound in therapeutic applications. For example, a study demonstrated that specific derivatives could increase pain thresholds in animal models, suggesting their potential use as analgesics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for nucleophilic substitution reactions | Enables formation of complex organic structures |

| Medicinal Chemistry | Potential analgesic properties of derivatives | Certain analogs show increased pain thresholds in preclinical studies |

| Experimental Research | Case studies evaluating pharmacological effects | Demonstrated efficacy in pain management compared to standard analgesics |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes the molecular characteristics of Methyl 2-bromocyclohexanecarboxylate and related compounds:

Key Observations :

- The bromine substituent in this compound increases its molecular weight and polarity compared to the non-brominated analog, Methyl cyclohexanecarboxylate.

- Methyl 3-bromocyclopent-1-enecarboxylate has a smaller, unsaturated cyclopentene ring, which may enhance reactivity in Diels-Alder reactions due to ring strain and electron-deficient double bonds.

- Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate exhibits bulkier substituents (phenyl and cyclohexyl groups), which likely reduce solubility in polar solvents compared to simpler esters.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS in carbon tetrachloride (CCl₄) or chloroform (CHCl₃) is a widely used approach. The reaction employs azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as radical initiators, typically under reflux conditions. For example, a mixture of methyl cyclohexanecarboxylate (1 equiv), NBS (1.2 equiv), and AIBN (0.1 equiv) in CCl₄ achieves 65–75% yield after 6–8 hours of reflux. However, this method often produces dibrominated byproducts (10–15%), necessitating chromatographic purification.

Thiourea-Mediated Bromination in Alcoholic Solvents

A patent-pending method replaces toxic CCl₄ with ethanol or methanol while using thiourea as a non-radical initiator. This approach enhances regioselectivity for monobromination. The protocol involves dissolving methyl cyclohexanecarboxylate (1 equiv) and thiourea (0.05 equiv) in ethanol, followed by gradual addition of NBS (1.1 equiv) at 50°C. The reaction completes within 30 minutes, yielding 82% pure product with <3% dibrominated impurities.

Esterification of 2-Bromocyclohexanecarboxylic Acid

An alternative two-step strategy first brominates cyclohexanecarboxylic acid, followed by esterification.

Bromination of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid undergoes bromination using bromine (Br₂) in the presence of red phosphorus as a catalyst. For instance, heating cyclohexanecarboxylic acid (400 mmol) with Br₂ (500 mmol) and red phosphorus (0.65 g) at 100°C for 5 hours yields 2-bromocyclohexanecarboxylic acid (98% conversion).

Esterification with Methanol

The brominated acid is esterified using methanol under acidic conditions. Adding thionyl chloride (SOCl₂) to cyclohexanecarboxylic acid generates the acyl chloride intermediate, which reacts with methanol to form the ester. A typical procedure involves refluxing 2-bromocyclohexanecarboxylic acid (390 mmol) with SOCl₂ (500 mmol) and methanol (2.10 mol), achieving 98% yield after vacuum distillation.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Radical Bromination (NBS) | NBS, AIBN, CCl₄ | Reflux, 6–8 hours | 65–75% | Simplicity | Toxic solvents, dibromination byproducts |

| Thiourea-Mediated Bromination | NBS, thiourea, ethanol | 50°C, 30 minutes | 82% | Fast, eco-friendly, high regioselectivity | Requires thiourea optimization |

| Esterification Pathway | Br₂, SOCl₂, methanol | 100°C, 5 hours (step 1) | 98% | High purity, scalable | Multi-step, hazardous reagents |

Mechanistic Insights

Radical Chain Mechanism in NBS Bromination

The NBS-mediated bromination proceeds via a radical chain mechanism:

-

Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen atom from NBS to produce bromine radicals.

-

Propagation : Bromine radicals abstract hydrogen from the cyclohexane ring, forming a carbon-centered radical that reacts with NBS to yield the brominated product.

-

Termination : Radical recombination halts the chain.

Acid-Catalyzed Esterification

The esterification step involves protonation of the carboxylic acid by SOCl₂, forming an acylium ion that reacts with methanol to produce the ester.

Optimization Strategies

Solvent Effects

Replacing CCl₄ with ethanol reduces toxicity without sacrificing yield. Kinetic studies show ethanol’s polarity stabilizes transition states, accelerating bromine transfer.

Temperature Control

Maintaining temperatures below 60°C in thiourea-mediated reactions minimizes side reactions, while higher temperatures (>80°C) favor dibromination.

Catalytic Additives

Adding quinoline (10 mol%) during esterification sequesters HCl, preventing acid-mediated decomposition of the ester.

Industrial-Scale Considerations

Large-scale production favors the esterification pathway due to its high yield and purity. A pilot plant process using 2-bromocyclohexanecarboxylic acid (10 kg), SOCl₂ (12 L), and methanol (25 L) produces methyl 2-bromocyclohexanecarboxylate with 95% yield after distillation.

Emerging Methodologies

Recent advances include photocatalytic bromination using visible light and rose bengal as a photosensitizer. Preliminary data show 70% yield under mild conditions (25°C, 12 hours), though scalability remains unproven .

Q & A

Basic: What are the critical parameters to optimize in the synthesis of methyl 2-bromocyclohexanecarboxylate?

Methodological Answer:

Key parameters include reaction temperature, stoichiometry of brominating agents (e.g., PBr₃ or HBr), solvent polarity, and reaction time. For example, using anhydrous dichloromethane as a solvent minimizes hydrolysis side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted starting materials or elimination byproducts (e.g., cyclohexene derivatives). Safety protocols for handling brominating agents (flammability, corrosivity) must align with SDS guidelines, including grounding equipment and using explosion-proof ventilation .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the methyl ester group (singlet at ~3.7 ppm) and brominated cyclohexane protons (split signals due to axial/equatorial conformers).

- ¹³C NMR: Confirm the carbonyl carbon (~170 ppm) and brominated carbon (~40–50 ppm).

- IR Spectroscopy: Detect ester C=O stretching (~1740 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- GC-MS: Validate molecular ion peaks (m/z 222 for [M]⁺) and fragmentation patterns. Cross-reference with spectral databases to rule out impurities .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Flammability: Store away from ignition sources (sparks, open flames) in a cool, ventilated area. Use explosion-proof equipment .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respirators if ventilation is insufficient .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste. Avoid skin contact to prevent irritation or systemic absorption .

Advanced: How can reaction mechanisms (e.g., SN2 vs. elimination) be distinguished in bromocyclohexane derivatives?

Methodological Answer:

- Kinetic Studies: Compare reaction rates under varying nucleophile concentrations. SN2 mechanisms show second-order kinetics, while elimination (E2) is base-dependent.

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton abstraction in elimination pathways.

- Stereochemical Analysis: Chiral chromatography or polarimetry can detect inversion of configuration (SN2) versus racemization (elimination-addition pathways). Computational modeling (DFT) may further validate transition states .

Advanced: What crystallographic challenges arise in determining the structure of this compound?

Methodological Answer:

- Conformational Flexibility: Cyclohexane ring puckering and ester group rotation create multiple conformers, complicating electron density maps. Use low-temperature crystallography to "freeze" conformations.

- Heavy Atom Effects: Bromine’s high electron density can cause absorption errors. Apply SHELXL’s absorption correction tools during refinement .

- Twinning: If crystals are twinned, use SHELXD for dual-space recycling or integrate HKL-3000 for data scaling .

Advanced: How should researchers resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

- Replicate Experiments: Confirm reproducibility under identical conditions (temperature, humidity, reagent purity).

- Analytical Cross-Check: Combine HPLC, GC-MS, and 2D NMR (e.g., HSQC, COSY) to identify trace byproducts (e.g., dehydrohalogenation products).

- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading) contributing to discrepancies. Use tools like JMP or R for hypothesis testing .

Advanced: What role do solvent effects play in the nucleophilic substitution of this compound?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states in SN2 pathways, accelerating substitution.

- Protic Solvents (e.g., MeOH, H₂O): Favor elimination (E2) via hydrogen bonding with β-hydrogens.

- Dielectric Constant Correlation: Measure rate constants (k) across solvents and correlate with Kamlet-Taft parameters to quantify polarity/polarizability effects. Use Eyring plots to assess entropy/enthalpy contributions .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor decomposition onset temperatures (typically 150–200°C for esters).

- pH Stability Studies: Incubate the compound in buffered solutions (pH 2–12) and analyze degradation via UV-Vis spectroscopy (λ ~250 nm for ester hydrolysis products).

- Accelerated Aging: Use Arrhenius modeling to extrapolate shelf-life under storage conditions (e.g., 25°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.